4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside
Overview
Description
“4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside” is a chemical compound with the molecular formula C23H25N3O6 . It’s also known by its IUPAC name, (4aS,6S,7S,8R,8aR)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine .
Molecular Structure Analysis
The compound has a complex structure, which includes a methoxyphenyl group, an allyl group, an azido group, and a benzylidene group attached to a 2-deoxy-beta-D-galactopyranoside .Physical And Chemical Properties Analysis
This compound has a molecular weight of 439.5 g/mol. It has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 8 rotatable bonds. Its exact mass and monoisotopic mass are both 439.17433553 g/mol. It has a topological polar surface area of 69.7 Ų .Scientific Research Applications
Neuroprotective Applications
Several studies have focused on derivatives of 4-Methoxyphenyl compounds, exploring their neuroprotective properties, particularly in the context of cerebral ischemic injury. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (a Salidroside analog named SalA-4g) has been extensively studied for its neuroprotective effects. Research has shown that SalA-4g can improve stroke outcomes and provide notable neuroprotection. It works by ameliorating neuronal cell death and enhancing local glucose metabolism, thus showing promise for treating ischemic stroke (Yu et al., 2018), (Yu et al., 2018), (Yu et al., 2014).
Anti-hypertensive Activity
Research has identified compounds structurally similar to 4-Methoxyphenyl that exhibit anti-hypertensive activity. Notably, a series of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans demonstrated optimum activity, showing potency comparable to known drugs like cromakalim. These findings suggest potential avenues for developing new anti-hypertensive medications (Cassidy et al., 1992).
Cognitive Enhancement Potential
Compounds related to 4-Methoxyphenyl, such as KA-672, have been investigated for their potential to enhance cognitive functions. This research has involved detailed characterization of the pharmacological profile of these compounds, including their ability to influence neurotransmitter receptor binding, suggesting possible applications in improving cognitive functions (Reisner et al., 1999).
Cardiovascular Effects
Studies on compounds structurally related to 4-Methoxyphenyl, such as diltiazem, have explored their effects on coronary circulation and myocardial blood flow. These investigations offer insights into the cardiovascular effects of these compounds, potentially guiding the development of treatments for related conditions (Saito et al., 1977).
properties
IUPAC Name |
(4aS,6S,7S,8R,8aR)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6/c1-3-13-28-21-19(25-26-24)23(30-17-11-9-16(27-2)10-12-17)31-18-14-29-22(32-20(18)21)15-7-5-4-6-8-15/h3-12,18-23H,1,13-14H2,2H3/t18-,19-,20-,21+,22?,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEQNJAZZVSANI-ZZOOYSSTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC=C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@@H]3[C@@H](O2)COC(O3)C4=CC=CC=C4)OCC=C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659766 | |
Record name | 4-Methoxyphenyl 2-azido-4,6-O-benzylidene-2-deoxy-3-O-prop-2-en-1-yl-alpha-L-allopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 3-O-Allyl-2-azido-4,6-O-benzylidene-2-deoxy-beta-D-galactopyranoside | |
CAS RN |
889453-83-2 | |
Record name | 4-Methoxyphenyl 2-azido-4,6-O-benzylidene-2-deoxy-3-O-prop-2-en-1-yl-alpha-L-allopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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